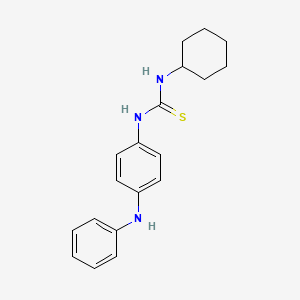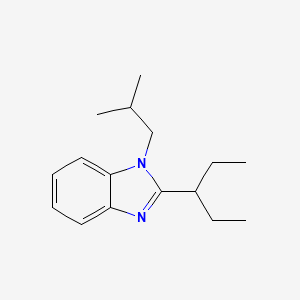![molecular formula C19H22N2O3 B5780172 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide, also known as ML277, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide compounds and has a molecular weight of 357.43 g/mol.
作用機序
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide acts as a selective activator of the Kir7.1 potassium channel, which is expressed in various tissues, including the pancreas, brain, and kidney. Activation of the Kir7.1 channel leads to hyperpolarization of the cell membrane, which in turn leads to a decrease in insulin secretion in pancreatic beta-cells. In cancer cells, activation of the Kir7.1 channel leads to an increase in intracellular potassium ion concentration, which triggers apoptosis and inhibits cell cycle progression. The exact mechanism of action of 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide in neurological disorders is still under investigation.
Biochemical and Physiological Effects
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to have significant biochemical and physiological effects in various tissues. In pancreatic beta-cells, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to decrease insulin secretion by activating the Kir7.1 channel. In cancer cells, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to induce apoptosis and inhibit cell cycle progression by increasing intracellular potassium ion concentration. In the brain, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to have anticonvulsant effects, suggesting its potential use in treating epilepsy. 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has also been shown to have analgesic effects, suggesting its potential use in treating neuropathic pain.
実験室実験の利点と制限
One of the major advantages of using 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its high selectivity for the Kir7.1 channel. This allows for precise activation of the channel without affecting other potassium channels. 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide also has a high potency, which allows for the use of lower concentrations in experiments. However, one of the limitations of using 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide is its short half-life, which requires frequent dosing in experiments.
将来の方向性
For 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide include exploring its potential use in combination therapy for cancer and developing more potent and selective analogs.
合成法
The synthesis of 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with propionyl chloride to form 3-nitrobenzoyl propionate. This intermediate product is then reacted with 3-aminophenylboronic acid to form the key intermediate, 3-(propionylamino)phenyl)boronic acid. The final step involves the reaction of the key intermediate with isopropoxyamine to form 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide. The synthesis method has been optimized to produce high yields of pure 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide.
科学的研究の応用
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. It has been shown to activate the Kir7.1 potassium channel, which plays a crucial role in regulating insulin secretion in pancreatic beta-cells. 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been investigated for its potential use in treating neurological disorders, such as epilepsy and neuropathic pain.
特性
IUPAC Name |
N-[3-(propanoylamino)phenyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-18(22)20-15-8-6-9-16(12-15)21-19(23)14-7-5-10-17(11-14)24-13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUZVPMXYMYCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propanoylamino)phenyl]-3-(propan-2-yloxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)
![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)